2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine
Description
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine is a small organic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an ethanamine group at the 4-position. Its molecular formula is C₅H₁₀N₄, with a molecular weight of 126.16 g/mol (inferred from analogous compounds in ). The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis due to the triazole ring’s stability and hydrogen-bonding capabilities. Notably, derivatives of 1,2,3-triazoles are explored for pharmaceutical applications, including protease inhibition (e.g., SARS-CoV-2 main protease in ) .
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-5(2-3-6)7-8-9/h4H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILWFNDSQHZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856861-69-3 | |
| Record name | 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various nitrogen-containing heterocycles. Substitution reactions can lead to the formation of alkylated or acylated triazole derivatives .
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Triazole Isomerism : 1,2,3-triazoles (e.g., target compound) exhibit distinct electronic properties compared to 1,2,4-triazoles (). The 1,2,3-triazole’s dipole moment facilitates stronger hydrogen bonding, critical in protein-ligand interactions .
- Substituent Effects: Alkyl Groups (Me, Et): Methyl and ethyl substituents enhance metabolic stability but reduce solubility. The ethyl variant () shows a 14 g/mol increase in molecular weight, impacting pharmacokinetics . Hydroxyl vs. Amine: Replacing -NH₂ with -OH () improves polarity, making the alcohol derivative more water-soluble .
Physicochemical Properties
- Solubility : The target compound’s amine group confers moderate water solubility, whereas the p-tolyl derivative () is highly lipophilic (logP ≈ 2.5 estimated) .
- Stability : 1,2,3-triazoles are chemically stable under physiological conditions, unlike 1,2,4-triazoles, which may undergo ring-opening in acidic environments .
Biological Activity
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine is a compound belonging to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug development.
The molecular formula of this compound is CHN, with a molecular weight of 126.16 g/mol. The compound features a triazole ring that contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 126.16 g/mol |
| CAS Number | 856861-69-3 |
| Chemical Structure | Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Research Findings : In vitro assays revealed that treatment with this compound led to a reduction in cell viability by approximately 50% at concentrations ranging from 10 to 50 µM after 48 hours of exposure .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in DNA replication and repair.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity involved in cellular signaling pathways related to growth and apoptosis .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity for specific targets.
Q & A
Q. What are the common synthetic routes for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine, and how can reaction conditions be optimized for higher yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Optimization involves adjusting reaction parameters such as:
- Catalyst loading : 1-5 mol% Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) .
- Temperature : 25–60°C, with higher temperatures accelerating reaction kinetics but risking side products.
- Purification : Chromatography or recrystallization to isolate the triazole product from unreacted precursors . Yield improvements (>80%) are achieved by stoichiometric control of azide and alkyne precursors and inert atmosphere conditions .
Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral signatures indicate successful synthesis?
Key techniques include:
- ¹H/¹³C NMR : Triazole ring protons appear as singlet(s) near δ 7.5–8.0 ppm, while the ethanamine chain shows signals at δ 2.5–3.5 ppm (CH₂) and δ 1.5–2.0 ppm (CH₃ for methyl substitution) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., m/z 153.1 for C₆H₁₁N₄).
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the triazole ring influence the compound’s coordination chemistry or supramolecular assembly?
The triazole’s nitrogen atoms enable:
- Metal coordination : Binding to transition metals (e.g., Cu²⁺, Zn²⁺) via lone-pair electrons, forming stable complexes for catalytic or material science applications .
- Hydrogen bonding : The N2 and N3 positions participate in hydrogen-bond networks, facilitating crystal engineering or host-guest interactions . Structural studies (e.g., X-ray crystallography) reveal bond angles and geometries critical for designing functional materials .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
Discrepancies often arise from:
- Solvent effects in docking models : Explicit solvent molecular dynamics simulations improve binding affinity predictions .
- Enzyme flexibility : Ensemble docking (multiple receptor conformations) accounts for active-site dynamics . Experimental validation via kinetic assays (e.g., IC₅₀ determination) and isothermal titration calorimetry (ITC) quantifies binding thermodynamics, refining computational parameters .
Q. How do structural modifications (e.g., triazole substituents) affect inhibitory activity against enzymes like tyrosinase?
Substituent effects are evaluated through:
- Structure-activity relationship (SAR) studies : Introducing electron-withdrawing groups (e.g., nitro) enhances π-π stacking with aromatic residues in tyrosinase’s active site, lowering IC₅₀ values (e.g., 26.20 μM for nitro derivatives) .
- Molecular dynamics simulations : Modifications altering steric bulk or hydrophobicity impact binding stability and residence time .
Q. What experimental designs are optimal for assessing pharmacokinetic properties (e.g., absorption, metabolism) of this compound?
Key methodologies include:
- In vitro assays : Caco-2 cell monolayers for intestinal permeability; liver microsomes for metabolic stability .
- In vivo models : Radiolabeled compound tracking in rodents to study bioavailability and tissue distribution .
- ADME profiling : LC-MS/MS quantifies plasma concentrations, while cytochrome P450 inhibition assays predict drug-drug interactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
